Cas no 97-67-6 (L-(-)-Malic Acid)

L-(-)-Malic Acid structure
L-(-)-Malic Acid structure
Nombre del producto:L-(-)-Malic Acid
Número CAS:97-67-6
MF:C4H6O5
Megavatios:134.087441921234
MDL:MFCD00064213
CID:34914
PubChem ID:222656

L-(-)-Malic Acid Propiedades químicas y físicas

Nombre e identificación

    • (S)-2-hydroxysuccinic acid
    • S)-(-)-HYDROXYSUCCINIC ACID
    • (S)-HYDROXYSUCCINIC ACID
    • (S)-HYDROXYBUTANEDIOIC ACID
    • (S)-(-)-MALIC ACID
    • (S)-2-HYDROXYBUTANEDICARBOXYLIC ACID
    • S(-)-2-HYDROXYSUCCINIC ACID
    • NATURAL APPLE ACID
    • Butanedioicacid,hydroxy-,(S)-
    • L(-)-Malic acid
    • L-(-)-Malic Acid
    • L-(−)-Malic acid
    • L-Hydroxybutanedioic acid
    • L-Malic acid
    • MALIC ACID, L-(-)-(P)
    • MALIC ACID, L-(-)-(RG)
    • L-(-)-Apple Acid
    • L-Hydroxysuccinic acid
    • Apple acid
    • (2S)-2-Hydroxybutanedioic acid
    • (S)-Malic acid
    • L-Apple acid
    • S-(-)-Malic acid
    • (-)-Hydroxysuccinic acid
    • S-2-Hydroxybutanedioic acid
    • L-malate
    • Butanedioic acid, hydroxy-, (2S)-
    • (-)-Malic acid
    • L-2-Hydroxybutanedioic acid
    • (S)-(-)-Hydroxysuccinic acid
    • (-)-L-Malic acid
    • Malic acid, L-
    • (S)-malate
    • (-)-(S)-Malic acid
    • J3TZF807X5
    • NSC9232
    • (S)-(
    • MALIC ACID
    • (2S)-2-Hydroxybutanedioic acid (ACI)
    • Butanedioic acid, hydroxy-, (2S)- (9CI)
    • Butanedioic acid, hydroxy-, (S)- (ZCI)
    • Malic acid, L- (8CI)
    • Malic acid, l- (3CI)
    • (2S)-2-Hydroxysuccinic acid
    • (2S)-Malic acid
    • NSC 9232
    • L-Malicacid
    • alpha-hydroxysuccinic acid
    • E296
    • Malic acid; (R)-form
    • MLSMR
    • mal
    • MLS000084707
    • hydroxybutanedioic acid
    • H2mal
    • DL-Malic acid
    • hydroxybutanedioic acid, ion(2-)
    • (S)-malate(2-)
    • Aepfelsaeure
    • 2-Hydroxysuccinic acid
    • 2-Hydroxybutanedioic acid
    • malate anion
    • hydroxysuccinic acid
    • malate dianion
    • 2-Hydroxyethane-1,2-dicarboxylic acid
    • malate
    • SMR000019054
    • MDL: MFCD00064213
    • Renchi: 1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
    • Clave inchi: BJEPYKJPYRNKOW-REOHCLBHSA-N
    • Sonrisas: [C@@H](O)(C(=O)O)CC(=O)O
    • Brn: 1723541

Atributos calculados

  • Calidad precisa: 134.021523g/mol
  • Carga superficial: 0
  • XLogP3: -1.3
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 5
  • Cuenta de enlace giratorio: 3
  • Masa isotópica única: 134.021523g/mol
  • Masa isotópica única: 134.021523g/mol
  • Superficie del Polo topológico: 94.8Ų
  • Recuento de átomos pesados: 9
  • Complejidad: 129
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Colorless crystals, with a special sour taste of fruit.
  • Denso: 1.600(lit.)
  • Punto de fusión: 101-103 °C (lit.)
  • Punto de ebullición: 167.16°C (rough estimate)
  • Punto de inflamación: 220 °C
  • índice de refracción: -6.5 ° (C=10, Acetone)
  • PH: 2.2 (10g/l, H2O, 20℃)
  • Disolución: H2O: 0.5 M at 20 °C, clear, colorless
  • Coeficiente de distribución del agua: dissolution
  • PSA: 94.83000
  • Logp: -1.09340
  • Sensibilidad: Sensitive to light and humidity
  • FEMA: 2440
  • Actividad óptica: [α]20/D −27°, c = 5.5 in pyridine
  • Disolución: Soluble in water, soluble in ethanol, ether, methanol, acetone, insoluble in benzene.
  • Merck: 5707
  • PKA: (1) 3.46, (2) 5.10(at 25℃)
  • Rotación específica: -2 º (c=8.5, H2O)

L-(-)-Malic Acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:dangerous
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36-S37/39
  • Rtecs:ON7175000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Condiciones de almacenamiento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Términos de riesgo:R36/37/38

L-(-)-Malic Acid Datos Aduaneros

  • Código HS:2918199090
  • Datos Aduaneros:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

L-(-)-Malic Acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Cooke Chemical
A5387012-500G
L-(-)-Malic acid
97-67-6 98%
500g
RMB 111.20 2025-02-20
ChemScence
CS-W020132-1000g
(S)-Malic acid
97-67-6 >97.0%
1000g
$43.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L46690-500g
(S)-2-Hydroxysuccinic acid
97-67-6
500g
¥97.0 2021-09-09
TRC
M159505-500g
L-(-)-Malic Acid
97-67-6
500g
$312.00 2023-05-18
Fluorochem
152310-500g
L-Malic acid
97-67-6 98%
500g
£37.00 2022-02-28
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
PM4129-500g
L-(-)-Malic Acid
97-67-6 ≥99%
500g
¥130.00元 2023-09-15
Apollo Scientific
OR51833-10Kg
L-(-)-Malic acid
97-67-6 99%
10Kg
£495.00 2022-10-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4838-100 mg
L-(-)-Malic acid
97-67-6 99.86%
100MG
¥485.00 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
8003840500
L-(-)-Malic acid
97-67-6 for resolution of racemates for synthesis
500G
635.08 2021-05-12
Key Organics Ltd
AS-18628-1MG
L(-)-Malic acid
97-67-6 >98%
1mg
£36.00 2025-02-09

L-(-)-Malic Acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Conversion of fumaric acid fermentation to L-malic acid fermentation by the association of Rhizopus arrhizus and Proteus vulgaris
Takao, Shoichi; Hotta, Kunimoto, Hakko Kogaku Zasshi, 1976, 54(4), 197-204

Synthetic Routes 2

Condiciones de reacción
Referencia
L-Malic acid from fumaric acid
, Federal Republic of Germany, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: 4-Acetamido-TEMPO Catalysts: Eosin Solvents: Water ;  28 h, pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Catalysts: Fumarate hydratase ,  Maleate hydratase Solvents: Water ;  20 min, pH 8.5, 25 °C
Referencia
Combining Electro-, Photo-, and Biocatalysis for One-Pot Selective Conversion of Furfural into Value-Added C4 Chemicals
Lu, Guang-Hui; Zong, Min-Hua; Li, Ning, ACS Catalysis, 2023, 13(2), 1371-1380

Synthetic Routes 4

Condiciones de reacción
Referencia
Kinetics and decay of fumarase activity of immobilized Brevibacterium ammoniagenes cells for continuous production of L-malic acid
Yamamoto, Kozo; Tosa, Tetsuya; Yamashita, Kiyokazu; Chibata, Ichiro, Biotechnology and Bioengineering, 1977, 19(8), 1101-14

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Fumaric acid ,  Sodium fumarate ;  2 h, pH 3.0, 70 °C; 70 °C → 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Referencia
Process for preparation of L-malic acid
, China, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Enzymic production of L-malate from maleate by Alcaligenes sp
Kimura, Takuhei; Kawabata, Yasuro; Sato, Eiji, Agricultural and Biological Chemistry, 1986, 50(1), 89-94

Synthetic Routes 7

Condiciones de reacción
Referencia
Biotechnological production of L-malic acid
, Federal Republic of Germany, , ,

Synthetic Routes 8

Condiciones de reacción
Referencia
Production of L-malic acid by immobilized bacterial cells of the genus Brevibacterium
Cerny, Jaroslav; Skoda, Jan, Collection of Czechoslovak Chemical Communications, 1986, 51(6), 1361-72

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Water ;  42 h, pH 7.5, 37 °C
Referencia
Preparation method for L-malic acid
, Slovakia, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Calcium carbonate Solvents: Water ;  3 h, pH 7.5 - 8, 85 °C
1.2 35 h, 30 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  2 h, 90 °C
Referencia
Preparation method of L-malic acid
, China, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Chromium chloride (CrCl3) Solvents: Water ;  8 min, pH 5, rt → 60 °C; 4 h, reflux
Referencia
Anti-hyperglycemic Activity of Chromium(III) Malate Complex in Alloxan-Induced Diabetic Rats
Wu, Xiang-Yang; Li, Fang; Xu, Wei-Dong; Zhao, Jiang-Li; Zhao, Ting; et al, Biological Trace Element Research, 2011, 143(2), 1031-1043

Synthetic Routes 12

Condiciones de reacción
Referencia
Production of L-malic acid by the cell reusing process
Yukawa, Hideaki; Yamagata, Hisashi; Terasawa, Masato, Process Biochemistry (Rickmansworth, 1986, 21(5), 164-6

Synthetic Routes 13

Condiciones de reacción
Referencia
L-Malic acid fermentation by mixed culture of Rhizopus arrhizus and Proteus vulgaris
Takao, Shoichi; Hotta, Kunimoto, Agricultural and Biological Chemistry, 1977, 41(6), 945-50

Synthetic Routes 14

Condiciones de reacción
Referencia
Conversion of fumaric acid fermentation to L-malic acid fermentation with a combination of Rhizopus and yeast. I. Conversion of fumarate to L-malate by yeast
Sasaki, Yuji; Takao, Shoichi, Nippon Nogei Kagaku Kaishi, 1965, 39(11), 436-41

Synthetic Routes 15

Condiciones de reacción
Referencia
Immobilizing a biological material
, European Patent Organization, , ,

Synthetic Routes 16

Condiciones de reacción
Referencia
Preparation of L-malate from fumarate by enzymic transcrystallization
Kitahara, Kakuo; Fukui, Sakuzo; Misawa, Masanaru, Journal of General and Applied Microbiology, 1960, 6, 108-16

Synthetic Routes 17

Condiciones de reacción
Referencia
L-Malic acid formation by immobilized Saccharomyces cerevisiae amplified for fumarase
Neufeld, R. J.; Peleg, Y.; Rokem, J. S.; Pines, O.; Goldberg, I., Enzyme and Microbial Technology, 1991, 13(12), 991-6

Synthetic Routes 18

Condiciones de reacción
Referencia
Bioconversion of fumarate to 1-malate using fumarase-containing microorganisms
, United States, , ,

Synthetic Routes 19

Condiciones de reacción
1.1 rt; 10 min, rt; 55 °C; 55 °C → 23 °C
Referencia
Process for preparation of L-arginine malate
, China, , ,

Synthetic Routes 20

Condiciones de reacción
Referencia
L-Malic acid fermentation by a mixed culture of Rhizopus arrhizus and Paecilomyces varioti
Takao, Shoichi; Yokota, Atsushi; Tanida, Masatoshi, Journal of Fermentation Technology, 1983, 61(6), 643-5

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: (+)-Xylose ,  Calcium carbonate ,  Sulfuric acid magnesium salt (1:1) ,  Ferrous sulfate ,  Dipotassium phosphate ,  Monopotassium phosphate ,  Ammonium sulfate ,  Nickel sulfate hexahydrate Solvents: Water ;  30 min, pH 6.2, 30 °C
Referencia
Production of malic acid
, China, , ,

L-(-)-Malic Acid Raw materials

L-(-)-Malic Acid Preparation Products

L-(-)-Malic Acid Literatura relevante

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